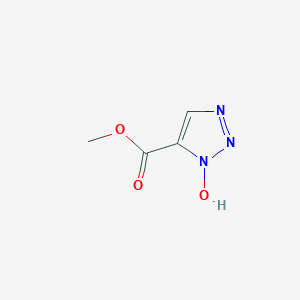
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, also known as EDTA, is a chelating agent that has been used for decades in scientific research, especially in the field of biochemistry and physiology. It is a synthetic organic compound that has a unique ability to bind to metal ions, which makes it useful for a variety of applications. EDTA has a wide range of uses, from laboratory experiments to medical treatments.
Applications De Recherche Scientifique
Thiazolidine Derivatives: Synthesis and Biological Applications
Recent research highlights the importance of thiazolidine derivatives, such as (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, in the field of medicinal chemistry due to their diverse pharmacological activities. Thiazolidine motifs are integral to various natural and synthetic compounds, exhibiting anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These derivatives serve as pivotal scaffolds in drug discovery, bridging organic synthesis with medicinal chemistry to foster the development of new therapeutic agents. Innovations in synthetic methodologies, including green chemistry approaches, have enhanced the efficiency, selectivity, and environmental friendliness of producing these compounds. The exploration of thiazolidine derivatives continues to be a rich area for developing novel drug candidates with multifunctional therapeutic effects (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Bioactivity of Thiazolidin-4-ones
Thiazolidin-4-ones, closely related to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, are recognized for their broad spectrum of biological activities. This review focuses on recent findings from 2020 and 2021, highlighting the antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of thiazolidin-4-ones. The impact of various substituents on these molecules' biological activities underscores the potential of thiazolidin-4-ones in the rational design of more efficient drug agents. These findings suggest a promising direction for future drug development centered around thiazolidin-4-one derivatives (Mech, Kurowska, & Trotsko, 2021).
Synthesis and Structural Properties of Thiazolidin-4-ones
The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility of thiazolidine derivatives in creating compounds with potential pharmaceutical applications. This study provides insights into the synthetic pathways, structural properties, and potential biological activities of these compounds, contributing to the growing interest in thiazolidine derivatives for drug development. The detailed spectroscopic and structural analysis offers a foundation for future research aimed at harnessing the therapeutic potential of thiazolidin-4-ones (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXQUQKCOPKASO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383149 |
Source


|
| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |
CAS RN |
499199-10-9 |
Source


|
| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)



